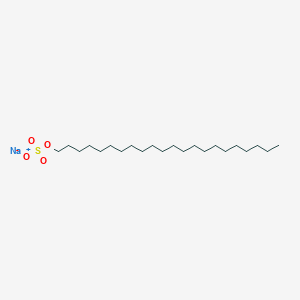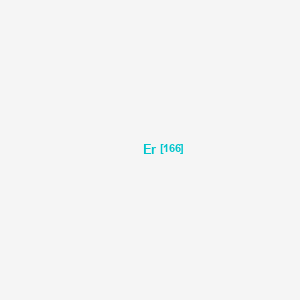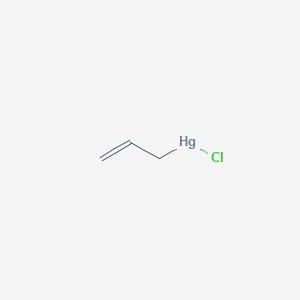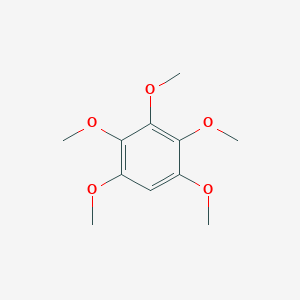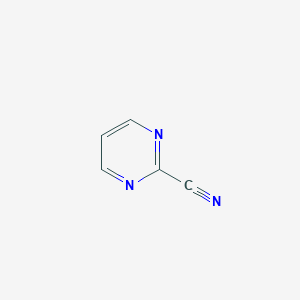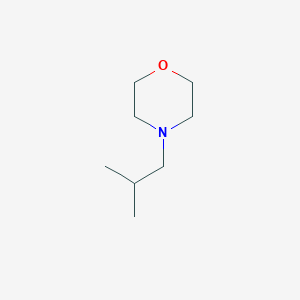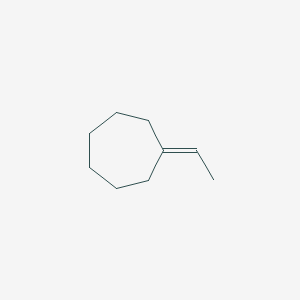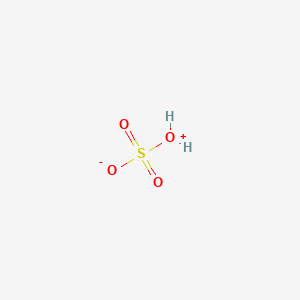
Grossman's sealer
概要
説明
Grossman's sealer is a versatile compound widely used in the cosmetics and personal care industry. It is an ester of capric fatty acid with polyglycerol containing three glyceryl units. This compound is known for its multifunctional properties, including its role as an emulsifier, surfactant, and thickener. It is biodegradable, water-soluble, and typically appears as a pale to light yellow liquid with a mild odor .
準備方法
Grossman's sealer is synthesized through the esterification reaction between glycerin and capric acid, a fatty acid derived from coconut or palm oil. The process involves the reaction of three glycerin molecules with one molecule of capric acid, resulting in the formation of a polyglycerol ester. This reaction is often catalyzed by acidic or basic conditions . Industrial production methods typically involve the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反応の分析
Grossman's sealer primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under specific conditions, breaking down into its constituent glycerin and capric acid. The compound is stable under normal conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in these reactions include acids or bases as catalysts. The major products formed from these reactions are glycerin and capric acid .
科学的研究の応用
Grossman's sealer has a wide range of scientific research applications. In the field of chemistry, it is used as an emulsifier and surfactant in various formulations. In biology and medicine, it is utilized for its mild and non-irritating properties, making it suitable for sensitive skin applications. It is commonly found in skincare and hair care products such as creams, lotions, shampoos, body washes, shower gels, hand washes, and baby washes . Additionally, its ability to enhance product texture and stability makes it valuable in the formulation of luxurious cosmetic products .
作用機序
The mechanism of action of polyglyceryl-3 caprate involves its ability to reduce the surface tension between water and oil-based ingredients, facilitating their blending in formulations. As an emulsifier, it helps to create stable emulsions, ensuring that the ingredients remain evenly distributed. Its surfactant properties enhance the cleansing ability of formulations, allowing for thorough yet gentle cleansing. The compound’s mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience .
類似化合物との比較
Grossman's sealer is often compared with other similar compounds such as polyglyceryl-3 caprylate, glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While all these compounds serve as emulsifiers and surfactants, polyglyceryl-3 caprate is unique due to its specific combination of three glyceryl units and capric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective in creating stable emulsions and enhancing product texture .
Similar Compounds::- Polyglyceryl-3 caprylate
- Glyceryl stearate
- Sorbitan stearate
- Cetearyl alcohol
This compound stands out for its multifunctional properties, making it a valuable ingredient in various formulations.
特性
CAS番号 |
12217-00-4 |
|---|---|
分子式 |
C22H13N4Na3O10S3 |
分子量 |
658.5 g/mol |
IUPAC名 |
trisodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C22H16N4O10S3.3Na/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;;;/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChIキー |
YJMNYAQFLKMPBD-UHFFFAOYSA-K |
不純物 |
Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/ Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. |
SMILES |
[OH2+]S(=O)(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
沸点 |
554 °F at 760 mm Hg (EPA, 1998) 212 °F at 760 mm Hg (USCG, 1999) 337 °C 554°F |
Color/Form |
Colorless, oily liquid Clear, colorless, oily liquid Dense, oily liquid; colorless to dark brown depending on purity Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] |
密度 |
1.841 (EPA, 1998) 1.39 at 68 °F (USCG, 1999) 1.8302 g/cu cm Relative density (water = 1): 1.8 (20 °C) 1.84 (96-98% acid) |
melting_point |
50.65 °F (EPA, 1998) 51 °F (NIOSH, 2016) 10.31 °C 10 °C 51°F |
Key on ui other cas no. |
7664-93-9 12772-98-4 14808-79-8 |
物理的記述 |
Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated. Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal. DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals Clear, colourless or slightly brown, very corrosive oily liquid Solid ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID. Colorless to dark-brown, oily, odorless liquid. Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.] |
ピクトグラム |
Corrosive |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
Miscible (NIOSH, 2016) Miscible with water, with generation of much heat, also with ethanol Miscible with water and alcohol with the generation of much heat and with contraction in volume. Solubility in water at 20 °C: miscible Miscible |
同義語 |
Solvent Red 110 |
蒸気密度 |
3.4 (EPA, 1998) (Relative to Air) 3.4 (Air = 1) Relative vapor density (air = 1): 3.4 3.4 |
蒸気圧 |
1 mm Hg at 294.8 °F (EPA, 1998) 0.001 mm Hg (NIOSH, 2016) 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/ Vapor pressure, Pa at 20 °C: 0.001 mmHg |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


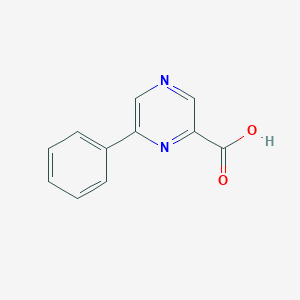
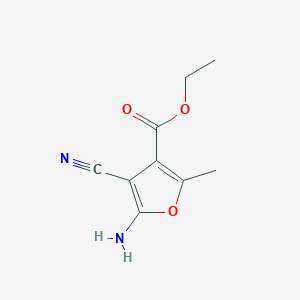
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
